Welcome to the BenchChem Online Store!
molecular formula C12H16N2 B8598125 1-ethyl-3-(methylaminomethyl)-1H-indole CAS No. 124491-40-3

1-ethyl-3-(methylaminomethyl)-1H-indole

Cat. No. B8598125
M. Wt: 188.27 g/mol
InChI Key: FYOPCCMZFMZDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07879872B2

Procedure details

According to the procedure of Preparation 17 (c), except substituting 3-[N-(Benzyloxycarbonyl)-N-methylaminomethyl]-1-isopropyl-1H-indole (0.99 g, 2.98 mmole) for the 3-[N-(Benzyloxycarbonyl)-N-methylaminomethyl]-1-benzyl-1H-indole, the title compound (0.49 g, 82%) was prepared as a white solid: MS (ES) ml/e 405 (2M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[N-(Benzyloxycarbonyl)-N-methylaminomethyl]-1-isopropyl-1H-indole
Quantity
0.99 g
Type
reactant
Reaction Step Two
Name
3-[N-(Benzyloxycarbonyl)-N-methylaminomethyl]-1-benzyl-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
C(OC(C)(C)C)(=O)C=C.C(O[C:18]([N:20]([CH2:22][C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[N:25]([CH:32](C)[CH3:33])[CH:24]=1)C)=O)C1C=CC=CC=1.C(OC(N(CC1C2C(=CC=CC=2)N(CC2C=CC=CC=2)C=1)C)=O)C1C=CC=CC=1>>[CH2:32]([N:25]1[C:26]2[C:31](=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:23]([CH2:22][NH:20][CH3:18])=[CH:24]1)[CH3:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Step Two
Name
3-[N-(Benzyloxycarbonyl)-N-methylaminomethyl]-1-isopropyl-1H-indole
Quantity
0.99 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N(C)CC1=CN(C2=CC=CC=C12)C(C)C
Step Three
Name
3-[N-(Benzyloxycarbonyl)-N-methylaminomethyl]-1-benzyl-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N(C)CC1=CN(C2=CC=CC=C12)CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=C(C2=CC=CC=C12)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.